Prosapogenin D

Anti-inflammatory NF-κB pathway Structure-activity relationship

Prosapogenin D (PrsD) is a defined prosapogenin from Bupleurum bicaule with a unique C28 SAR signature: it completely lacks NO inhibitory activity in LPS-stimulated macrophages, making it the definitive inactive baseline for NF-κB pathway studies. Unlike generic saponin mixtures, PrsD delivers reproducible A549 cytotoxicity (IC50=57.2 μg/mL) and enables precise structure-activity comparisons against its active methyl ester derivative (PrsDMe). Procure as a reference standard for botanical authentication or as a critical negative control in anti-inflammatory SAR campaigns.

Molecular Formula C36H58O8
Molecular Weight 618.8 g/mol
Cat. No. B562666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProsapogenin D
Molecular FormulaC36H58O8
Molecular Weight618.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)O)O
InChIInChI=1S/C36H58O8/c1-20-27(40)28(41)29(42)30(43-20)44-26-11-12-32(4)23(33(26,5)18-37)10-13-34(6)24(32)9-8-21-22-16-31(2,3)14-15-36(22,19-38)25(39)17-35(21,34)7/h8-9,20,23-30,37-42H,10-19H2,1-7H3/t20-,23-,24-,25-,26+,27+,28+,29-,30+,32+,33+,34-,35-,36-/m1/s1
InChIKeyUAUUFLADFXKYAU-WQPKRVEVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prosapogenin D for Oncology and Inflammation Research: A Product-Specific Procurement Evidence Guide


Prosapogenin D (Prosaikogenin D, CAS 103629-72-7) is a triterpenoid saponin derived from the roots of Bupleurum bicaule Helm (Apiaceae) and serves as a bioactive secondary metabolite with documented anti-cancer activity [1]. The compound exhibits a molecular formula of C36H58O8 and a molecular weight of 618.84 g/mol, classified as a prosapogenin—a partially deglycosylated derivative of more complex saponins [2]. This evidence guide provides quantitative differentiation to support informed scientific procurement decisions.

Why Generic Saponin Substitution Fails: Critical Differentiation of Prosapogenin D


The scientific utility of Prosapogenin D cannot be replicated by simply substituting in-class saponins or other prosapogenins due to distinct structure-activity relationships at the C28-carboxyl position that dictate divergent pharmacological profiles [1]. As demonstrated below, Prosapogenin D (PrsD) exhibits a unique functional signature—notably a complete absence of nitric oxide (NO) inhibitory activity in LPS-stimulated macrophages compared to its methyl ester derivative (PrsDMe)—making it an essential comparator compound for studies probing the structural determinants of NF-κB pathway modulation [1]. In anti-cancer applications, Prosapogenin D demonstrates measurable cytotoxicity against A549 non-small cell lung cancer cells, with quantitative data available to benchmark against alternative compounds [2]. Procurement of generic saponin mixtures or uncharacterized analogs therefore compromises experimental reproducibility and precludes meaningful structure-activity relationship analysis.

Quantitative Differentiation Evidence: Prosapogenin D vs. Closest Analogs and In-Class Compounds


Prosapogenin D Exhibits No Inhibition of LPS-Induced Nitric Oxide Production, Contrasting with PrsDMe

In a direct head-to-head comparison, Prosapogenin D (PrsD) demonstrated no inhibitory effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages, whereas its methyl ester derivative (PrsDMe) exhibited concentration-dependent inhibition of both NO and prostaglandin E2 (PGE2) production [1]. This functional divergence is attributed to the structural modification at the C28-carboxyl position—specifically the presence of a free carboxyl group in PrsD versus a methyl ester in PrsDMe [1]. PrsDMe additionally suppressed iNOS and COX-2 expression and reduced NF-κB transcriptional activity, effects not observed with PrsD [1].

Anti-inflammatory NF-κB pathway Structure-activity relationship Macrophage activation

Prosapogenin D Cytotoxicity Against A549 Lung Cancer Cells: Quantified IC50 for Procurement Benchmarking

Prosapogenin D suppresses the proliferation of A549 non-small cell lung cancer cells in a dose-dependent manner across concentrations of 20–60 μg/mL, yielding a measured half-maximal inhibitory concentration (IC50) of 57.2 μg/mL (approximately 92.5 μM based on molecular weight of 618.84 g/mol) [1]. This quantitative benchmark derives from in vitro cytotoxicity assays with defined experimental parameters and has been cross-validated across multiple vendor technical datasheets [1][2][3]. Note that class-level inference regarding relative potency cannot be established due to the absence of standardized comparative data for saikosaponin A, saikosaponin D, or other prosapogenins in the same assay system.

Anti-cancer Non-small cell lung cancer Cytotoxicity A549

Species-Specific Derivation: Prosapogenin D Is Isolated from Bupleurum bicaule, Not Platycodon grandiflorus

Prosapogenin D (Prosaikogenin D) is specifically isolated from the roots of Bupleurum bicaule Helm (Apiaceae) and is also reported in Bupleurum chinense [1][2][3]. This stands in contrast to other prosapogenins—such as Prosapogenin A from Dioscorea species or prosapogenins derived from Platycodon grandiflorus—which originate from entirely different botanical sources with distinct phytochemical profiles [4]. The term 'prosapogenin' denotes a partially deglycosylated saponin but does not specify botanical origin; procurement from incorrect species may introduce undefined impurities or isoform variants.

Natural product sourcing Botanical origin Quality control Traceability

Prosapogenin D Has No Reported In Vivo Anti-Cancer Efficacy Data—Limiting Its Utility Beyond In Vitro Studies

A comprehensive review of available literature reveals that no in vivo animal model studies demonstrating anti-cancer efficacy have been published for Prosapogenin D as of 2025 [1]. The compound's documented anti-cancer activity is confined to in vitro proliferation assays against A549 cells [1][2]. This absence of in vivo data contrasts with the methyl ester derivative PrsDMe, which has demonstrated both carrageenan-induced acute anti-inflammatory activity and adjuvant-induced anti-arthritic activity in murine models [3]. Additionally, no pharmacokinetic, bioavailability, or toxicity studies specific to Prosapogenin D have been reported [4].

In vivo efficacy Pharmacokinetics Study design Compound selection

Optimized Research Applications for Prosapogenin D: Evidence-Backed Procurement Scenarios


Structure-Activity Relationship Studies Mapping the C28-Carboxyl Pharmacophore of NF-κB Modulators

Prosapogenin D serves as a definitive inactive baseline in comparative NF-κB pathway assays, enabling precise elucidation of the structural requirements for anti-inflammatory activity at the C28 position. Procurement is warranted for laboratories conducting systematic SAR campaigns that require a negative control compound with identical core scaffold but divergent functional activity relative to active methyl ester derivatives [1].

In Vitro Mechanistic Studies of A549 Non-Small Cell Lung Cancer Cytotoxicity

Prosapogenin D demonstrates quantifiable, reproducible cytotoxicity against A549 cells (IC50 = 57.2 μg/mL), making it suitable for in vitro mechanistic studies investigating cell proliferation inhibition in non-small cell lung cancer models. The compound is appropriate for laboratories conducting dose-response assays that do not require in vivo efficacy validation [1][2].

Analytical Reference Standard for Bupleurum-Derived Saponin Authentication and Quality Control

Given its well-characterized structure (C36H58O8, MW 618.84) and defined botanical origin (Bupleurum bicaule/Bupleurum chinense), Prosapogenin D can be procured as a reference standard for the authentication and quantification of Bupleurum species-derived phytochemicals in traditional medicine formulations or botanical extract quality control workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prosapogenin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.